molecular formula C21H29N6O5P B1672156 Tenofovir alafenamide CAS No. 383365-04-6

Tenofovir alafenamide

Katalognummer B1672156
CAS-Nummer: 383365-04-6
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: LDEKQSIMHVQZJK-GNGHXOLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A practical synthesis of TAF circumventing tenofovir has been accomplished on a 7g scale .


Molecular Structure Analysis

The single-crystal structure of TAF fumarate hemihydrate (TAF:fumarate:H2O = 2:2:1) was reported. It was initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF .


Chemical Reactions Analysis

An analytical method for assessing Tenofovir alafenamide and its related impurities using UPLC has been validated .

Wissenschaftliche Forschungsanwendungen

Prevention of Perinatal Hepatitis B Transmission

TAF has been studied for its effectiveness in preventing mother-to-child transmission (MTCT) of hepatitis B virus (HBV). A meta-analysis has shown that TAF is as effective as other antiviral medications at reducing HBV MTCT rates at birth and at 6 months of age. It also maintains safe levels of alanine aminotransferase (ALT), total bilirubin (TBIL), and HBV DNA levels in mothers without affecting infant weight, height, head size, Apgar scores, and birth defects .

Treatment of Acute-on-Chronic Liver Failure Associated with Hepatitis B

TAF has been evaluated for its safety and efficacy in treating HBV-related acute-on-chronic liver failure (ACLF). Studies indicate that TAF, along with other first-line antivirals, shows similar efficacy and safety in both short-term and long-term treatment of HBV-ACLF. TAF-treated patients showed a priority in total bilirubin reduction, albumin, and cholesterol maintenance .

Synthesis for Antiretroviral Therapy

The practical synthesis of TAF, inspired by novel retrosynthetic analysis, has been a significant area of research. TAF is becoming a primary antiretroviral medication for treating HIV and chronic HBV infections due to its liver-targeted high intracellular concentrations of tenofovir diphosphate while reducing systemic exposure .

Serological Conversion in HBeAg Positive Patients

TAF has been compared for its ability to induce HBeAg serological conversion in patients. Studies have found that the TAF group showed a significant advantage over groups using other treatments like entecavir (ETV) and tenofovir disoproxil fumarate (TDF) combined .

Antiviral Therapy During Pregnancy

TAF’s safety profile extends to its use during pregnancy. It has been found to be safe for both mothers and fetuses when used as antiviral therapy during pregnancy. This is particularly important in managing chronic HBV infections in pregnant women to prevent MTCT .

Wirkmechanismus

Target of Action

Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the reverse transcriptase enzymes of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) . These enzymes play a crucial role in the replication of these viruses, making them key targets for antiviral therapy .

Mode of Action

Tenofovir alafenamide is a prodrug, which means it is metabolized into its active form, tenofovir, inside the body . Once activated, tenofovir inhibits viral polymerase, causing chain termination and inhibiting viral synthesis . This effectively prevents the replication of the virus, thereby reducing viral load and slowing the progression of the disease .

Biochemical Pathways

Tenofovir alafenamide is metabolized to tenofovir, an acyclic nucleotide diester analog of adenosine monophosphate . This process involves the action of host enzymes, including cathepsin A (CatA) and carboxylesterase 1 (Ces1), which play a pivotal role in the intracellular activation of tenofovir alafenamide .

Pharmacokinetics

Tenofovir alafenamide is characterized by low systemic levels but high intracellular concentrations . This allows it to deliver more of the active drug to the site of action (i.e., infected cells), while reducing exposure to the rest of the body . This results in a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . It has been reported that tenofovir alafenamide shows a priority in total bilirubin reduction, albumin, and cholesterol maintenance .

Result of Action

The action of tenofovir alafenamide results in a reduction of viral load in patients with HIV or HBV . This can slow the progression of the disease and reduce the risk of transmission . In addition, tenofovir alafenamide has been shown to have less impact on renal function and bone mineral density compared to other antivirals .

Action Environment

The action of tenofovir alafenamide can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy . Furthermore, individual patient factors such as age, weight, and the presence of other health conditions can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

The cumulative incidence of adverse drug reactions (ADRs) was 0.21 per 100 person-months, and the incidence of serious ADRs was 0.01 (95% CI, 0.00-0.04) per 100 person-months . There were no ADRs of declines in estimated glomerular filtration rates, renal failure or proximal tubulopathy . The most common ADR was hypophosphataemia in seven (1.2%) patients . Two (0.4%) patients each had decreased blood phosphorus, bone mineral density decreased, dizziness and alopecia .

Zukünftige Richtungen

Tenofovir alafenamide (TAF) is a prodrug of tenofovir that delivers high levels of active drug to hepatocytes and is given in a lower dose than tenofovir disoproxil fumarate (TDF). TAF reduces viral replication in patients with chronic hepatitis B (CHB) similar to TDF and has shown a lower risk of the renal and bone toxicities associated with TDF use . The FDA has approved the supplemental new drug application (sNDA) for Vemlidy® (tenofovir alafenamide) 25 mg tablets as a once-daily treatment for chronic hepatitis B virus (HBV) infection in pediatric patients six years of age and older and weighing at least 25 kg with compensated liver disease .

Eigenschaften

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-CAQYMETFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958941
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir].
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tenofovir alafenamide

CAS RN

379270-37-8, 383365-04-6
Record name Tenofovir alafenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379270-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir Alafenamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-7339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR ALAFENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

104-107 ºC
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide
Reactant of Route 2
Reactant of Route 2
Tenofovir alafenamide
Reactant of Route 3
Reactant of Route 3
Tenofovir alafenamide
Reactant of Route 4
Reactant of Route 4
Tenofovir alafenamide
Reactant of Route 5
Reactant of Route 5
Tenofovir alafenamide
Reactant of Route 6
Reactant of Route 6
Tenofovir alafenamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.